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molecular formula C11H20O2 B3103424 2,2-Dimethyl-hept-6-enoic acid ethyl ester CAS No. 143958-75-2

2,2-Dimethyl-hept-6-enoic acid ethyl ester

Cat. No. B3103424
M. Wt: 184.27 g/mol
InChI Key: QZENFFXGFBABAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252820B2

Procedure details

To a stirred solution of LDA (2M, 5 mL) in THF (5 mL), at −78° C., is added a solution of isobutyric acid ethyl ester (1.16 g, 10 mmol) in THF (3 mL) dropwise. After the addition, the solution is slowly warmed to RT and stirred for 20 min. The temperature is then reduced to −78° C. and a solution of 5-bromo-pent-1-ene (5 mL, 10 mmol) in THF (3 mL) is added dropwise. The solution is warmed to RT and stirred for 18 h. The mixture is poured into water and extracted with EtOAc. The organic layer is dried, filtered and the solvent is removed under reduced pressure. The residue is purified by flash chromatography using(hexane/EtOAc (10:1) as eluent to give the product as a colorless oil.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-][CH:6]([CH3:8])[CH3:7])C.[CH2:9]([O:11][C:12](=[O:16])C(C)C)[CH3:10].Br[CH2:18][CH2:19][CH2:20][CH:21]=[CH2:22].O>C1COCC1>[CH2:9]([O:11][C:12](=[O:16])[C:6]([CH3:7])([CH3:8])[CH2:22][CH2:21][CH2:20][CH:19]=[CH2:18])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
1.16 g
Type
reactant
Smiles
C(C)OC(C(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
BrCCCC=C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is then reduced to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(C(CCCC=C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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